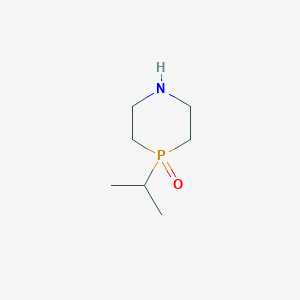

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide

Description

Properties

IUPAC Name |

4-propan-2-yl-1,4λ5-azaphosphinane 4-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP/c1-7(2)10(9)5-3-8-4-6-10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEWALOQRFKWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P1(=O)CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

Cyclization Reactions: Using precursors such as amines and phosphine oxides under acidic or basic conditions.

Reaction Conditions: Temperature, solvent, and catalysts play crucial roles in the efficiency and yield of the reaction.

Industrial Production Methods

Industrial production methods may involve scalable processes such as:

Batch Reactors: For controlled synthesis with precise monitoring of reaction parameters.

Continuous Flow Reactors: For large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Structural and Electronic Features

The compound’s reactivity is influenced by:

-

Phosphorus Oxidation State : The P=O group enhances electrophilicity at phosphorus, enabling nucleophilic substitution or addition reactions.

-

Amine Functionality : The secondary amine in the ring participates in acid-base equilibria (pKa ~9–11) and may act as a weak nucleophile.

-

Steric Environment : The isopropyl group introduces steric hindrance, potentially directing regioselectivity in reactions .

Hydrolysis

-

Conditions : Prolonged heating in 6M HCl or NaOH at 80–100°C .

-

Products : Likely cleavage of the P–N bond, yielding phosphoric acid intermediates and cyclic amines.

Reduction

The phosphorus(IV) oxide can be reduced to phosphorus(III) species using agents like LiAlH:

Coordination Chemistry

The P=O and amine groups enable metal complexation, particularly with transition metals (e.g., Cu, Fe):

Comparative Reactivity Table

Scientific Research Applications

Introduction to 1,4-Azaphosphorine, Hexahydro-4-(1-Methylethyl)-, 4-Oxide

1,4-Azaphosphorine, hexahydro-4-(1-methylethyl)-, 4-oxide is a chemical compound with the molecular formula and a molecular weight of 161.18 g/mol. This compound has gained attention in various scientific fields due to its unique structural properties and potential applications in chemistry and materials science.

Physical Properties

Pharmaceutical Applications

1,4-Azaphosphorine derivatives have been investigated for their potential in drug development. Their unique phosphorus-nitrogen framework can enhance biological activity and selectivity against certain diseases.

Case Study: Anticancer Activity

Research has indicated that azaphosphorines can exhibit anticancer properties. For instance, studies on related azaphosphorine compounds have shown promising results in inhibiting tumor growth in vitro, suggesting that further exploration of 1,4-Azaphosphorine derivatives could lead to novel anticancer agents.

Catalysis

This compound may serve as a catalyst in organic reactions due to its ability to stabilize transition states. The presence of phosphorus in its structure can facilitate various chemical transformations.

Example: Organophosphorus Catalysts

Organophosphorus compounds similar to 1,4-Azaphosphorine have been utilized in catalytic cycles for reactions such as hydroformylation and polymerization processes. The application of this compound could streamline synthesis pathways in organic chemistry.

Material Science

The incorporation of azaphosphorines into polymer matrices can enhance the thermal stability and mechanical properties of materials.

Research Findings

Studies have shown that polymers doped with azaphosphorines exhibit improved resistance to thermal degradation compared to traditional polymers. This property makes them suitable for applications in high-performance materials.

Agricultural Chemistry

There is potential for using 1,4-Azaphosphorine as a precursor for developing agrochemicals or as a biopesticide due to its bioactivity.

Application Insights

The bioactivity of similar compounds has led to research into their effectiveness against pests and diseases in crops. This could pave the way for sustainable agricultural practices by reducing reliance on conventional pesticides.

Mechanism of Action

The mechanism of action of 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide involves interactions with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins, or influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Azaphosphorine/Azaphosphinane Family

- 4-Methyl-1,4-azaphosphinane 4-oxide Hydrochloride () Molecular Formula: C₅H₁₃ClNOP Key Features: A saturated azaphosphinane ring with a methyl substituent and a hydrochloride salt. Comparison:

- The target compound differs by substituting the methyl group with a 1-methylethyl (isopropyl) group.

The absence of a hydrochloride salt in the target compound suggests differences in acidity and stability under varying pH conditions.

5,6-Diphenyl-5,6-dihydro-dibenz[c,e][1,2]azaphosphorine ()

- Key Features : A dibenzannulated azaphosphorine with phenyl substituents and an oxide group.

- Comparison :

- The dibenz structure in this derivative enhances aromaticity and conjugation, making it suitable for optoelectronic applications (e.g., OLEDs).

- The target compound’s saturated ring and isopropyl group likely reduce conjugation but may improve thermal stability.

Heterocyclic Compounds with Similar Substituents

- 1,4-Oxathiane 4-Oxide ()

- Molecular Formula : C₄H₈O₂S

- Key Features : A six-membered ring with oxygen and sulfur atoms, and an oxide group.

- Comparison :

- The replacement of sulfur and oxygen with nitrogen and phosphorus in the target compound alters electronic properties. Phosphorus’s larger atomic radius and polarizability may increase dipole moments compared to sulfur.

Applications diverge: 1,4-oxathiane derivatives are often studied for their stability in medicinal chemistry, whereas azaphosphorines may serve as ligands or catalysts.

Phenanthrene Derivatives with 1-Methylethyl Substituents ()

- Example : 7-(1-Methylethyl)-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydronaphthalene

- Key Features : Polycyclic aromatic hydrocarbons with branched alkyl groups.

- Comparison :

- The isopropyl group in both compounds enhances hydrophobicity. However, the azaphosphorine’s heteroatoms introduce polarity, likely improving solubility in polar solvents compared to purely hydrocarbon-based phenanthrenes.

Research Findings and Implications

- Electronic Properties : Azaphosphorine derivatives (e.g., ) demonstrate utility in OLEDs due to their conjugated systems. The target compound’s saturated ring may limit such applications but could offer advantages in thermal stability for industrial processes.

- Solubility and Reactivity : The combination of nitrogen and phosphorus may enhance coordination chemistry capabilities, making it a candidate for asymmetric catalysis or metal complexation.

Biological Activity

1,4-Azaphosphorine, hexahydro-4-(1-methylethyl)-, 4-oxide is a member of the oxazaphosphorine class of compounds, which are known for their significant biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

Overview of Oxazaphosphorines

Oxazaphosphorines, including cyclophosphamide and ifosfamide, are prodrugs that require metabolic activation to exert their cytotoxic effects. They are primarily used as chemotherapeutic agents due to their ability to alkylate DNA and inhibit cell division. The activation process is largely mediated by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites that contribute to their anticancer efficacy .

The primary mechanism through which 1,4-azaphosphorine compounds exert their biological effects is through DNA alkylation. The activated forms of these compounds form covalent bonds with DNA bases, resulting in cross-linking that disrupts DNA replication and transcription. This ultimately leads to apoptosis in rapidly dividing cancer cells .

Key Metabolic Pathways:

- Activation: The metabolism of oxazaphosphorines involves several cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. These enzymes facilitate the conversion of the prodrug into its active forms through hydroxylation processes .

- Detoxification: Alongside activation, these compounds also undergo detoxification pathways that can produce inactive or toxic metabolites. Understanding these pathways is crucial for optimizing therapeutic efficacy while minimizing side effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1,4-azaphosphorine compounds:

Case Study 1: Cyclophosphamide in Cancer Treatment

In a clinical setting, cyclophosphamide has been widely used for treating various cancers. A study demonstrated that patients receiving cyclophosphamide showed significant tumor regression rates. However, adverse effects such as cardiotoxicity and reproductive toxicity were noted, emphasizing the need for careful monitoring during treatment .

Case Study 2: Ifosfamide Metabolism

Ifosfamide has a complex metabolic pathway leading to both therapeutic and toxic outcomes. Research indicated that while it effectively targets cancer cells, it also produces neurotoxic metabolites. This duality necessitates a deeper understanding of its biotransformation to enhance safety profiles while maintaining efficacy .

Q & A

Q. What are the established synthetic routes for preparing 1,4-azaphosphorine derivatives?

Methodological Answer: Synthesis typically involves cyclization reactions using transition metal catalysts. For example, Pd(0)-catalyzed intramolecular cyclization of phosphonium ylides has been employed to construct the phosphorus-containing heterocyclic core . Key steps include:

Q. How is the molecular structure of 1,4-azaphosphorine derivatives characterized?

Methodological Answer: Structural elucidation relies on:

- X-ray crystallography : Resolves bond lengths (e.g., P–C bonds: 1.762–1.806 Å) and dihedral angles (e.g., 42.9° for sterically hindered derivatives) .

- NMR spectroscopy : ¹H and ³¹P NMR confirm substituent arrangement and phosphorus oxidation state.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. Table 1: Representative Crystallographic Data

| Parameter | Value (Example from ) |

|---|---|

| Unit cell (Å) | a=11.98, b=9.99, c=14.36 |

| Dihedral angle (C8–C9) | 42.9° |

| P–C bond lengths | 1.762–1.806 Å |

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic structure of 1,4-azaphosphorine oxides?

Methodological Answer: Density Functional Theory (DFT) calculations analyze:

- Electron distribution : Charge density maps reveal nucleophilic/electrophilic sites on the phosphorus center.

- Reactivity trends : Steric effects from substituents (e.g., isopropyl groups) and electronic effects from the oxide moiety are quantified .

- Transition states : Simulated for cyclization or ligand-exchange reactions to optimize synthetic pathways .

Q. What strategies resolve contradictions in crystallographic data between derivatives?

Methodological Answer: Discrepancies (e.g., dihedral angles in ortho-substituted derivatives) are addressed via:

- Comparative crystallography : Analyze steric hindrance from substituents (e.g., bromine vs. methoxy groups) .

- Computational modeling : DFT or molecular dynamics to validate observed vs. predicted geometries .

- Temperature-dependent studies : Assess conformational flexibility in solution vs. solid state.

Q. How can the bioactivity of 1,4-azaphosphorine derivatives be evaluated?

Methodological Answer: Bioactivity screening involves:

- In vitro assays : Test inhibition of cancer cell lines (e.g., MDA-MB-468 breast cancer cells) .

- Enzyme inhibition studies : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phosphorus) with potency .

Q. What are the challenges in synthesizing enantiopure 1,4-azaphosphorine oxides?

Methodological Answer: Challenges include:

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Pd with chiral ligands).

- Racemization risk : Monitor optical rotation during purification (e.g., HPLC with chiral columns).

- Crystallographic validation : Confirm absolute configuration via anomalous X-ray scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.